![molecular formula C18H24N2O3 B6626783 3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxy-dimethylphenyl group, a methyl group, and a methylfuran group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethylbenzaldehyde, 5-methylfurfural, and methylamine.
Formation of Intermediate: The first step involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-bromoethylamine to form 2-(4-hydroxy-3,5-dimethylphenyl)ethylamine.
Urea Formation: The intermediate is then reacted with methyl isocyanate to form the urea derivative.
Final Coupling: The final step involves the coupling of the urea derivative with 5-methylfurfural under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The methyl groups on the phenyl and furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s potential biological activity, such as antimicrobial or anti-inflammatory properties, can be explored. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the hydroxy and urea groups suggests potential interactions with enzymes or receptors.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The hydroxy group could form hydrogen bonds, while the urea moiety could interact with active sites in proteins.
相似化合物的比较
Similar Compounds
3-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea: Lacks the dimethyl groups on the phenyl ring.
3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(furan-2-yl)methyl]urea: Lacks the methyl group on the furan ring.
3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
The presence of both the hydroxy-dimethylphenyl and methylfuran groups in the same molecule makes 3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea unique. This combination of functional groups can lead to unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-9-15(10-13(2)17(12)21)7-8-19-18(22)20(4)11-16-6-5-14(3)23-16/h5-6,9-10,21H,7-8,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHLSGCCBXSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)NCCC2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626726.png)
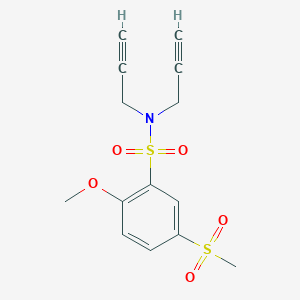
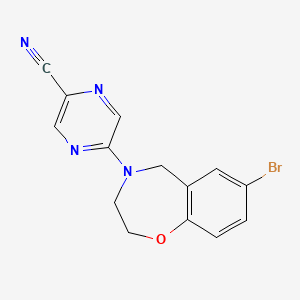
![4-[1-(2-Tert-butylsulfanylethyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B6626757.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![7-bromo-4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626779.png)
![N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626780.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626785.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)
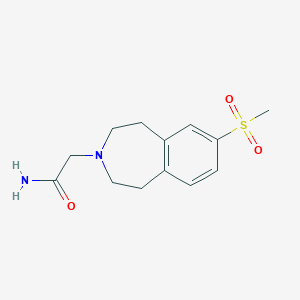
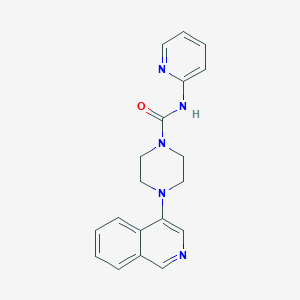
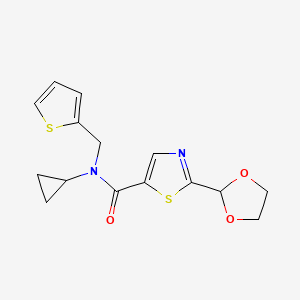
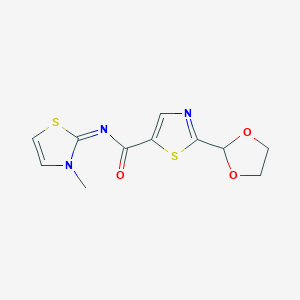
![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
